molecular formula C24H18N2O2S B2831669 (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide CAS No. 397277-98-4

(Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide

Cat. No.: B2831669
CAS No.: 397277-98-4
M. Wt: 398.48
InChI Key: RIWATVDSMGSRHG-WJDWOHSUSA-N
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Description

(Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a phenoxyphenyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under basic conditions.

    Attachment of the Phenoxyphenyl Group: The phenoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a halogenated thiazole intermediate.

    Formation of the Phenylacrylamide Moiety: The final step involves the condensation of the thiazole derivative with a phenylacrylamide precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacrylamide moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the phenylacrylamide moiety, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. It exhibits promising activity against certain biological targets, making it a candidate for further investigation in drug discovery and development.

Medicine

In the field of medicine, this compound is being explored for its therapeutic potential. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, warranting further research into its mechanism of action and efficacy.

Industry

Industrially, this compound is utilized in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-phenylacrylamide: This compound is structurally similar but contains a methoxy group instead of a phenoxy group.

    (Z)-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-phenylacrylamide: This analog has a chlorophenyl group in place of the phenoxyphenyl group.

    (Z)-N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylacrylamide: This compound features a bromophenyl group instead of the phenoxyphenyl group.

Uniqueness

The uniqueness of (Z)-N-(4-(4-phenoxyphenyl)thiazol-2-yl)-3-phenylacrylamide lies in its phenoxyphenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(Z)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2S/c27-23(16-11-18-7-3-1-4-8-18)26-24-25-22(17-29-24)19-12-14-21(15-13-19)28-20-9-5-2-6-10-20/h1-17H,(H,25,26,27)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIWATVDSMGSRHG-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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